molecular formula C8H9N3 B8489231 5-Amino-2-cyano-3,4-dimethylpyridine

5-Amino-2-cyano-3,4-dimethylpyridine

Cat. No.: B8489231
M. Wt: 147.18 g/mol
InChI Key: KGYSOBNYTTWAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-cyano-3,4-dimethylpyridine is a substituted pyridine derivative characterized by an amino group at position 5, a cyano group at position 2, and methyl groups at positions 3 and 4. This compound belongs to a class of pyridine-based molecules known for their structural versatility and applications in medicinal chemistry, catalysis, and materials science. The electron-withdrawing cyano group and electron-donating methyl substituents create a unique electronic environment, influencing its reactivity, binding affinity, and solubility.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-amino-3,4-dimethylpyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c1-5-6(2)8(3-9)11-4-7(5)10/h4H,10H2,1-2H3

InChI Key

KGYSOBNYTTWAER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1N)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural features and experimental data for 5-amino-2-cyano-3,4-dimethylpyridine and related pyridine derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound 5-NH₂, 2-CN, 3-CH₃, 4-CH₃ ~163.2 (estimated) High polarity due to cyano group; methyl groups enhance lipophilicity.
5-Amino-2,4-dimethylpyridine (5A-DMP) 5-NH₂, 2-CH₃, 4-CH₃ 136.2 Binds UHRF1 TTD with KD = 19.3 µM; moderate thermal stability .
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine 5-Br, 2-NH-(3,4-dimethoxybenzyl) 383.2 Exhibits anti-tumor and anti-viral activity; stabilized by hydrogen bonding .

Binding Affinity and Pharmacological Activity

  • This compound: No direct binding data reported. The cyano group may enhance interactions with polar residues in protein pockets compared to methyl-substituted analogs.
  • 5A-DMP : Demonstrated moderate binding affinity (KD = 19.3 µM) to UHRF1 TTD, a protein involved in epigenetic regulation .
  • 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : Pharmacologically active in anti-tumor and anti-viral assays, attributed to its halogenated and methoxybenzyl substituents .

Substituent Effects on Reactivity

  • Cyano vs. In contrast, methyl groups in 5A-DMP enhance steric bulk and hydrophobicity.
  • Halogenation : Bromine in the 5-bromo analog introduces heavy-atom effects for crystallography and enhances bioactivity via halogen bonding .

Research Findings and Limitations

  • Experimental Gaps: Direct thermodynamic or kinetic data for this compound are absent in available literature.
  • Computational Predictions: In silico screening methods (as used in ) could model its binding modes, leveraging the polar cyano group for targeted interactions.
  • Synthetic Challenges : The presence of multiple substituents may complicate synthesis, requiring optimized conditions (e.g., reductive amination or cross-coupling reactions).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.